![molecular formula C12H13BrN2 B1295620 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 5055-01-6](/img/structure/B1295620.png)
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
描述
“8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is a chemical compound with the molecular formula C12H13BrN2 . It has been used in proteomics research .
Synthesis Analysis
The synthesis of “8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” can be achieved from 1-Methyl-4-piperidone and P-BROMOPHENYL HYDRAZINE .Molecular Structure Analysis
The molecular structure of “8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” is characterized by the presence of a pyrido[4,3-b]indole core, which is a type of indole derivative .科学研究应用
Anti-Cancer Agents
- Application Summary : This compound has been used in the design and synthesis of novel anti-cancer agents . These agents have shown high anti-tumor activity .
- Methods of Application : The compound was synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .
- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner .
Treatment of Various Disorders
- Application Summary : Indole derivatives, such as “8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole”, have been used for the treatment of various disorders in the human body .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
Antiviral Agents
- Application Summary : Indole derivatives, including the compound , have been found to possess antiviral properties .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown promising results in the treatment of various viral infections .
Anti-Inflammatory Agents
- Application Summary : Indole derivatives have been used as anti-inflammatory agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in reducing inflammation .
Antioxidant Agents
- Application Summary : Indole derivatives have been used as antioxidants .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in neutralizing harmful free radicals .
Antimicrobial Agents
- Application Summary : Indole derivatives have been used as antimicrobial agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in inhibiting the growth of various microbes .
Anti-HIV Agents
- Application Summary : Indole derivatives, including the compound , have been found to possess anti-HIV properties .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown promising results in the treatment of HIV .
Antitubercular Agents
- Application Summary : Indole derivatives have been used as antitubercular agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in inhibiting the growth of Mycobacterium tuberculosis .
Antidiabetic Agents
- Application Summary : Indole derivatives have been used as antidiabetic agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in managing blood glucose levels .
Antimalarial Agents
- Application Summary : Indole derivatives have been used as antimalarial agents .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results : Indole derivatives have shown effectiveness in inhibiting the growth of Plasmodium species .
Anticholinesterase Agents
安全和危害
未来方向
The future research directions for “8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole” could involve further exploration of its potential anti-cancer properties . Additionally, more research is needed to fully understand its chemical reactions, mechanism of action, and physical and chemical properties.
属性
IUPAC Name |
8-bromo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFILMDDJKHXWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198580 | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
CAS RN |
5055-01-6 | |
| Record name | 8-Bromo-2,3,4,5-tetrahydro-2-methyl-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-bromo-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-bromo-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



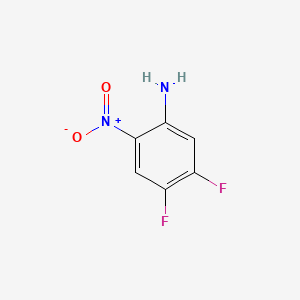
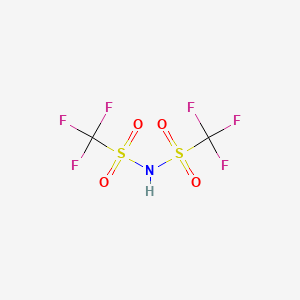
![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
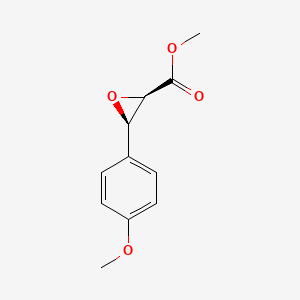
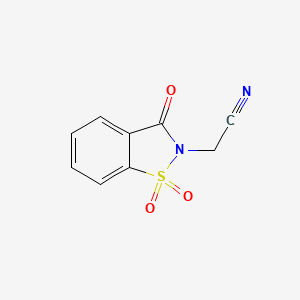
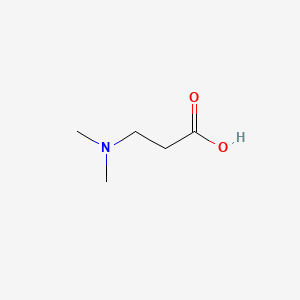
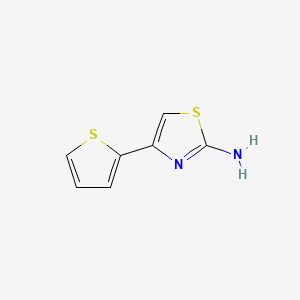
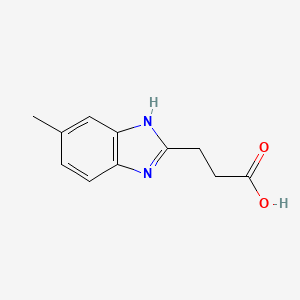
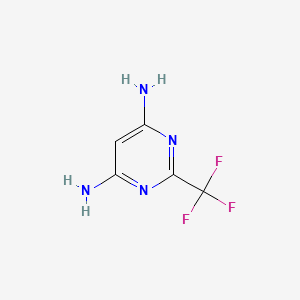
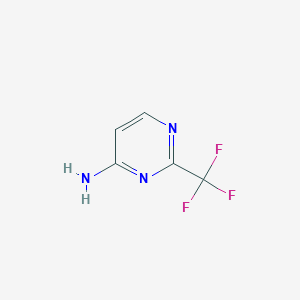
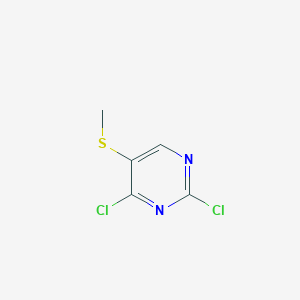
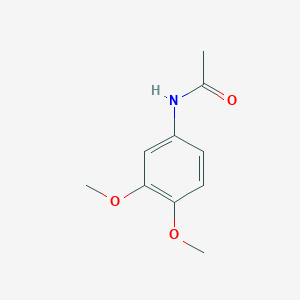
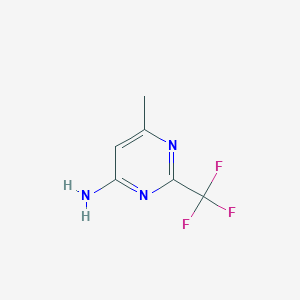
![2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethanol](/img/structure/B1295558.png)